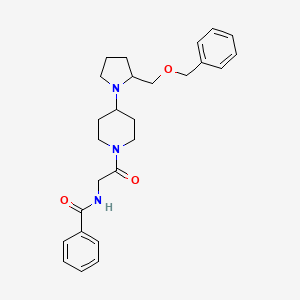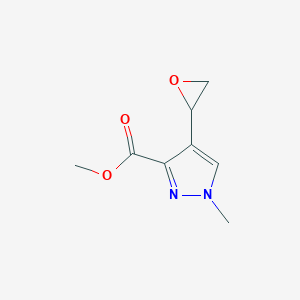
(4-Ethylhexyl)(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylhexyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H22ClN and a molecular weight of 179.73 g/mol . It is a derivative of amine, characterized by the presence of an ethylhexyl group and a methyl group attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mecanismo De Acción
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Amines can act as nucleophiles, reacting with electrophiles in biological systems . For instance, they can react with carbonyl groups in aldehydes or ketones to form imines . This reaction is often involved in the formation of various bioactive compounds .
Biochemical Pathways
For example, they can participate in the formation of oximes and hydrazones, which are involved in various biological processes .
Pharmacokinetics
For instance, their polarity and charge can affect their absorption and distribution in the body .
Result of Action
Amines can influence various cellular processes through their interactions with biological targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Ethylhexyl)(methyl)amine hydrochloride. For instance, the reactivity of amines can be influenced by the pH of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhexyl)(methyl)amine hydrochloride typically involves the reaction of 4-ethylhexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylhexyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines .
Aplicaciones Científicas De Investigación
(4-Ethylhexyl)(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amine-related biological processes and pathways.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Ethylhexyl)amine hydrochloride
- (Methyl)amine hydrochloride
- (4-Ethylhexyl)(ethyl)amine hydrochloride
Uniqueness
(4-Ethylhexyl)(methyl)amine hydrochloride is unique due to the presence of both an ethylhexyl group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Propiedades
IUPAC Name |
4-ethyl-N-methylhexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-4-9(5-2)7-6-8-10-3;/h9-10H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLWHRZERFEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2920374.png)



amine](/img/structure/B2920381.png)
![4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2920382.png)


![1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2920385.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine](/img/structure/B2920393.png)
![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
